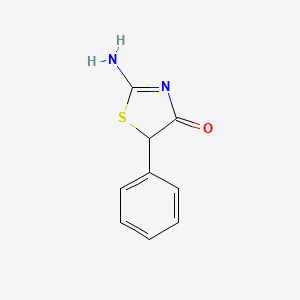

2-amino-5-phenyl-1,3-thiazol-4(5h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound features a thiazole ring substituted with an amino group at position 2 and a phenyl group at position 3. Its synthesis typically involves Knoevenagel condensation or microwave-assisted reactions, which ensure stereochemical control (Z-geometry) and high yields .

Pharmacologically, 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives exhibit diverse activities, including kinase inhibition (e.g., DYRK1A, CK1), anticancer effects, and antimicrobial properties . For instance, (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) and (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) demonstrated nanomolar IC50 values (0.028 µM and 0.033 µM, respectively) against DYRK1A, a kinase implicated in neurological and oncological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-phenyl-1,3-thiazol-4(5h)-one can be achieved through several methods. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between thiourea and α-bromoacetophenone in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically proceeds as follows:

- Dissolve thiourea and α-bromoacetophenone in an appropriate solvent, such as ethanol.

- Add sodium hydroxide to the reaction mixture to initiate the cyclization process.

- Heat the reaction mixture under reflux conditions for several hours.

- After completion of the reaction, cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 2-position and the phenyl group at the 5-position participate in nucleophilic and electrophilic substitutions.

Key Examples:

-

Acylation :

Reaction with acyl chlorides (e.g., acetyl chloride) produces N-acylated derivatives. This is critical for modifying solubility and biological activity .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Case Study:

Oxidation and Reduction

The thiazole ring and ketone group are redox-active sites.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA, or KMnO₄ | Sulfoxides or sulfones | 40–65% | |

| Reduction | NaBH₄, LiAlH₄ | Thiazolidines or reduced ketones | 50–80% |

Condensation with Aldehydes

The ketone at the 4-position reacts with aldehydes to form arylidene derivatives, a key step in creating bioactive analogues .

Example:

Sulfur-Nitrogen Displacement

The thione group (C=S) undergoes displacement with amines to form 2-amino derivatives.

Mechanism:

Comparative Reactivity Table

| Reaction Type | Reagents | Key Products | Yield Range | Selectivity |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl derivatives | 60–75% | High |

| Acylation | Acyl chlorides | N-Acyl derivatives | 70–85% | Moderate |

| Aldehyde Condensation | Aromatic aldehydes | 5-Arylidene derivatives | 55–76% | High |

| Oxidation | H₂O₂, m-CPBA | Sulfoxides/sulfones | 40–65% | Low |

Synthetic Methodologies

Modern techniques enhance reaction efficiency:

-

Microwave synthesis :

Reduces reaction times from 10 hours (conventional) to 1 hour with comparable yields . -

Solid-base catalysis (MgO) :

Improves green chemistry metrics by enabling ethanol as a solvent and reducing waste .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one exhibit promising anticancer properties. For instance, a study highlighted the synthesis of various thiazole derivatives that showed significant cytotoxic effects against multiple cancer cell lines, including HepG2 and A549. These compounds were evaluated using the MTT assay, revealing that certain analogues had IC50 values in the nanomolar range, indicating potent activity against cancer cells .

Mechanism of Action

The anticancer activity is often attributed to the ability of these compounds to inhibit specific kinases involved in tumor growth and proliferation. For example, compounds derived from this thiazole scaffold have been shown to inhibit DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in various cancers .

Metabolic Disorders

Inhibition of 11beta-Hydroxysteroid Dehydrogenase Type 1

A notable application of this compound is its role as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). This enzyme is a target for treating metabolic syndrome and related disorders. A series of thiazolone derivatives were synthesized and tested for their inhibitory effects on 11beta-HSD1, with some compounds exhibiting high potency (Ki values as low as 28 nM) . These findings suggest that this compound could be developed into therapeutic agents for metabolic diseases.

Antimicrobial Properties

Thiazole derivatives have also shown antimicrobial activities against various pathogens. The incorporation of the thiazole moiety into drug design has led to compounds with enhanced antibacterial and antifungal properties. The structural diversity provided by substituents on the thiazole ring can significantly influence the biological activity against microbial strains .

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of thiazole derivatives. Compounds containing the thiazole nucleus have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2-amino-5-phenyl-1,3-thiazol-4(5h)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and phenyl groups can influence the compound’s binding affinity and specificity for these targets. Additionally, the thiazole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Core Heteroatom Substitution: Replacement of sulfur (thiazole) with oxygen (oxazole), as in pemoline, reduces kinase affinity but introduces CNS activity due to altered electronic properties . Thioxo derivatives (e.g., 3e) exhibit enhanced DYRK1A inhibition compared to amino-substituted analogues, likely due to improved hydrogen bonding with kinase active sites .

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F in ) increase metabolic stability but may reduce solubility.

- Arylidene substituents (e.g., 4-hydroxybenzylidene in 3e) enhance steric complementarity with kinase binding pockets, improving potency .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., Synthewave® 402 reactor) enables rapid, high-yield production of Z-isomers, critical for maintaining stereochemical integrity . Traditional methods (e.g., Knoevenagel condensation) require longer reaction times and often yield lower purity .

Pharmacological Performance

- DYRK1A Inhibition: 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one derivatives outperform benzo[d]thiazole analogues in selectivity, as the latter show off-target effects on phosphatases .

- Anticancer Activity: Compounds with pyridinylamino substituents (e.g., 5s) exhibit dual kinase inhibition (DYRK1A and CDK5/p25), reducing proliferation in HCT116 and PC3 cancer cell lines .

- Antimicrobial Potential: While 2-amino-5-methyl-1,3-thiazol-4(5H)-one shows moderate MIC50 values, phenyl-substituted variants lack broad-spectrum efficacy, highlighting the need for functional group optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-phenyl-1,3-thiazol-4(5H)-one, and how is its purity validated?

The compound is typically synthesized via cyclocondensation reactions. For example, substituted benzylidene derivatives of thiazolones are synthesized by reacting thiourea derivatives with α-haloketones under basic conditions. Purity and structural confirmation are achieved through:

- FT-IR and FT-Raman spectroscopy : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, N-H bending at ~1600 cm⁻¹) .

- NMR spectroscopy : 1H and 13C NMR resolve proton environments and carbon frameworks, with aromatic protons appearing at δ 7.2–7.8 ppm and the thiazolone carbonyl at δ 165–170 ppm .

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) provides absolute stereochemical confirmation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Vibrational spectroscopy : FT-IR and FT-Raman coupled with quantum chemical calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental spectra by matching theoretical and observed vibrational modes .

- Single-crystal X-ray diffraction (SCXRD) : SHELXL refines crystal structures, with hydrogen bonding and π-π stacking interactions analyzed using Mercury or OLEX2 .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures correlated to substituent effects .

Advanced Research Questions

Q. How can computational tools resolve electronic properties and reactivity of this compound?

- Wavefunction analysis : Multiwfn calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Global reactivity descriptors : Using density functional theory (DFT), parameters like chemical potential (μ = (I + A)/2) and hardness (η = (I − A)/2) are derived from ionization potential (I) and electron affinity (A) .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., anxiolytic activity via GABA_A receptor interaction) .

Q. What strategies address contradictions in crystallographic or spectroscopic data during structural elucidation?

- Cross-validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate experimental artifacts or dynamic effects .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to validate packing motifs .

- Error analysis : Apply statistical tools (e.g., R-factor convergence in SHELXL) to refine structural models and minimize residuals .

Q. How is the biological activity of this compound evaluated in preclinical models?

- In vivo anxiolytic assays : Elevated plus-maze (EPM) tests measure open-arm exploration time (e.g., 45.33 seconds vs. control 15.11 seconds) .

- In silico ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize lead compounds .

- Dose-response studies : IC₅₀/EC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. What reaction mechanisms explain the recyclization of thiazolones into imidazolone derivatives?

- Aminolysis pathways : Under basic conditions, 2-amino-5-benzylidene-thiazolones undergo ring-opening followed by recyclization to form 1,5-dihydro-4H-imidazol-4-ones.

- Mechanistic studies : Isotopic labeling (e.g., 15N NMR) and DFT transition-state modeling identify rate-limiting steps .

Q. Methodological Tables

Table 1. Key spectroscopic data for this compound

| Technique | Observed Data | Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | 1685 (s), 1602 (m) | C=O stretch, N-H bend |

| 1H NMR (δ) | 7.45–7.82 (m, 5H), 6.20 (s, 2H) | Aromatic protons, NH₂ |

| 13C NMR (δ) | 165.3 (C=O), 142.1 (C-S), 128.5–135.2 (Ar) | Carbonyl, thiazole C, aromatic C |

Table 2. Computational parameters for reactivity analysis

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO | -5.82 | Electron-donating capacity |

| LUMO | -1.74 | Electron-accepting capacity |

| Chemical potential (μ) | -3.78 | High reactivity (similar to phenol) |

| Hardness (η) | 2.04 | Moderate stability under redox |

Properties

CAS No. |

1762-68-1 |

|---|---|

Molecular Formula |

C9H8N2OS |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

2-amino-5-phenyl-1,3-thiazol-4-one |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12) |

InChI Key |

YAMZDYXKCLQXKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N=C(S2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.